1,3-Adamantanedimethanol-d4
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Overview
Description
1,3-Adamantanedimethanol-d4 is a deuterated derivative of 1,3-Adamantanedimethanol. The compound has the molecular formula C12H16D4O2 and a molecular weight of 200.31 g/mol . It is a white powder that is widely used as an organic chemical intermediate in various fields, including medicine, pesticide, and chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Adamantanedimethanol-d4 can be synthesized through the deuteration of 1,3-Adamantanedimethanol. The process involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved using deuterated reagents and solvents under specific reaction conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the complete incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to ensure the efficient and cost-effective production of the compound .
Chemical Reactions Analysis
Types of Reactions
1,3-Adamantanedimethanol-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like thionyl chloride, phosphorus tribromide, and amines are used for substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Halides, amines.
Scientific Research Applications
1,3-Adamantanedimethanol-d4 is extensively used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer molecule in metabolic studies and as a reference standard in analytical chemistry.
Biology: Employed in proteomics research to study protein interactions and dynamics.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1,3-Adamantanedimethanol-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions, making it a valuable tool in kinetic isotope effect studies. The compound can also interact with enzymes and proteins, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Adamantanedimethanol
- 1,3-Adamantanediol
- 1,3-Adamantanedicarboxylic acid
- 1,3-Adamantanediol monoacrylate
- 1,3-Adamantanediol diacrylate
Uniqueness
1,3-Adamantanedimethanol-d4 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms enhance the stability of the compound and allow for precise tracking in metabolic studies. This makes this compound a valuable tool in various scientific disciplines.
Properties
IUPAC Name |
dideuterio-[3-[dideuterio(hydroxy)methyl]-1-adamantyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c13-7-11-2-9-1-10(4-11)5-12(3-9,6-11)8-14/h9-10,13-14H,1-8H2/i7D2,8D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RABVYVVNRHVXPJ-OSEHSPPNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)CO)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C12CC3CC(C1)CC(C3)(C2)C([2H])([2H])O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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